2H-1,4-Benzoxazin-2-one, 3,5-dimethyl-
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Overview
Description
2H-1,4-Benzoxazin-2-one, 3,5-dimethyl- is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by a benzene ring fused with an oxazine ring, which contains nitrogen and oxygen atoms. The presence of two methyl groups at the 3 and 5 positions of the benzoxazine ring makes this compound unique. Benzoxazines are known for their diverse biological activities and are used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-2-one, 3,5-dimethyl- can be achieved through several methods. One common approach involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron and acetic acid . This method is known for its simplicity and high yield. Another method involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous sodium bicarbonate . This reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of 2H-1,4-Benzoxazin-2-one, 3,5-dimethyl- often involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzoxazin-2-one, 3,5-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the benzoxazine ring and the methyl groups.
Common Reagents and Conditions
Oxidation: Oxidation of 2H-1,4-Benzoxazin-2-one, 3,5-dimethyl- can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms of the benzoxazine ring. Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various alkyl or acyl-substituted benzoxazines.
Scientific Research Applications
2H-1,4-Benzoxazin-2-one, 3,5-dimethyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2H-1,4-Benzoxazin-2-one, 3,5-dimethyl- involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
2H-1,4-Benzoxazin-2-one, 3,5-dimethyl- can be compared with other benzoxazine derivatives:
7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one: This compound has an amino group at the 7 position, which can influence its biological activity and chemical reactivity.
2H-1,4-Benzoxazin-3(4H)-one: This compound lacks the methyl groups, making it less sterically hindered and potentially more reactive in certain chemical reactions.
4-Methyl-2H-1,4-benzoxazin-3(4H)-one: The presence of a single methyl group at the 4 position can affect the compound’s properties and applications.
The unique structural features of 2H-1,4-Benzoxazin-2-one, 3,5-dimethyl- contribute to its distinct chemical and biological properties, making it a valuable compound in various fields of research.
Properties
CAS No. |
828246-23-7 |
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Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
3,5-dimethyl-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C10H9NO2/c1-6-4-3-5-8-9(6)11-7(2)10(12)13-8/h3-5H,1-2H3 |
InChI Key |
ZPVBIRAJXUOEFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=O)C(=N2)C |
Origin of Product |
United States |
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